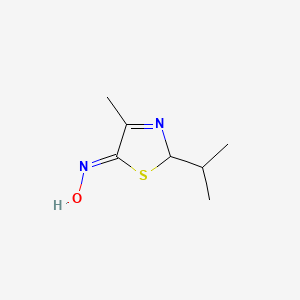![molecular formula C10H18O B14428821 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol CAS No. 80113-80-0](/img/structure/B14428821.png)
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with an isopropyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethan-1-ol Moiety: The ethan-1-ol group can be added through a Grignard reaction where the cyclopentene derivative reacts with ethyl magnesium bromide followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH₄ (Lithium aluminum hydride) or NaBH₄ (Sodium borohydride).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄, H₂ (Hydrogen gas) with a catalyst
Substitution: SOCl₂, PBr₃, HCl (Hydrochloric acid)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Alkyl halides, ethers
Aplicaciones Científicas De Investigación
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol can be compared with similar compounds such as:
1-(Cyclopent-2-en-1-yl)propan-2-one: Similar cyclopentene structure but with a ketone group instead of an alcohol.
4-Isopropenylphenol: Contains an isopropyl group and a phenol moiety, differing in the aromatic ring structure.
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Similar cyclopentene ring but with a pyrrolidine group.
Propiedades
Número CAS |
80113-80-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylcyclopenten-1-yl)ethanol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-4-5-10(6-9)8(3)11/h5,7-9,11H,4,6H2,1-3H3 |
Clave InChI |
XYPRAORYAAWJAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC=C(C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


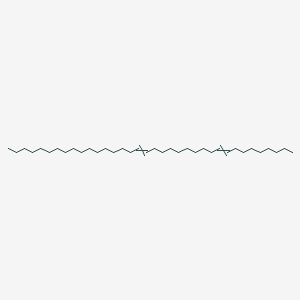

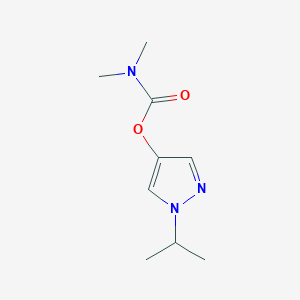
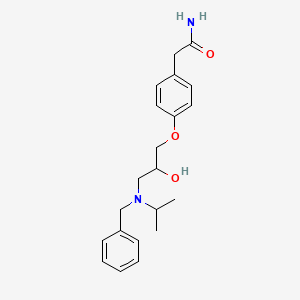
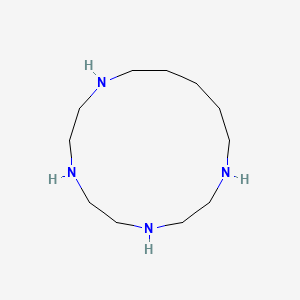
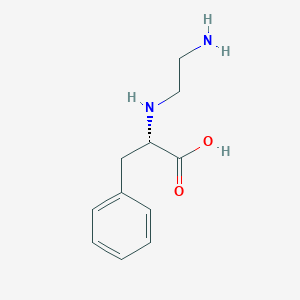
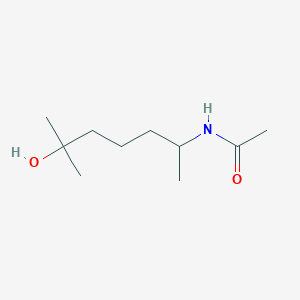
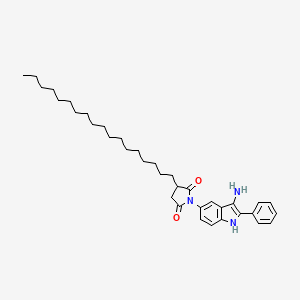
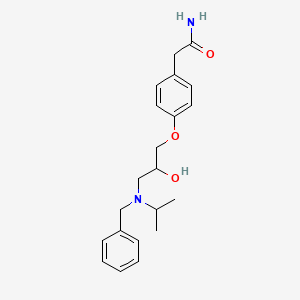
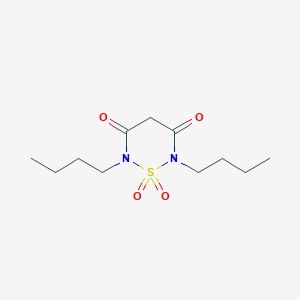

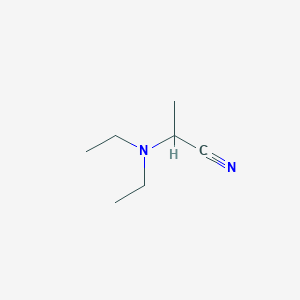
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
